molecular formula C20H16N2O4S B3006400 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 946381-07-3

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B3006400
CAS No.: 946381-07-3
M. Wt: 380.42
InChI Key: DBOWFPMCYMCJAF-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Nanotechnology and Supramolecular Chemistry

The research on Benzene-1,3,5-tricarboxamides (BTAs) highlights their importance across several scientific disciplines due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. This makes BTAs versatile building blocks for applications ranging from nanotechnology to polymer processing. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly notable. The adaptable nature of BTAs suggests potential utility in designing supramolecular structures with specific functionalities, including potential biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Biomedical Applications

Antituberculosis Activity of Organotin(IV) Complexes : The review focused on the antituberculosis activity of organotin complexes, demonstrating a broad range of structural diversity and significant biological activity. The nature of the ligand environment and the structure of organotin compounds influence their antituberculosis activity, highlighting the importance of molecular design in developing effective therapeutic agents (Iqbal, Ali, & Shahzadi, 2015).

Organic Synthesis and Pharmacology

Synthesis and Evaluation of Benzofused Thiazole Derivatives : This research focused on developing benzofused thiazole derivatives as alternative antioxidant and anti-inflammatory agents. The study underscores the significance of molecular design in synthesizing compounds with potential therapeutic applications, suggesting that similar design principles could be applied to the synthesis and evaluation of derivatives of the compound for various pharmacological activities (Raut et al., 2020).

Safety and Hazards

While specific safety and hazard information for “2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide” is not available, similar compounds have safety guidelines. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for research on “2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide” and similar compounds could involve further optimization of potential anticancer compounds , and the development of novel organoselenides of synthetic as well as biological importance .

Properties

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c21-19(24)14-10-17(13-4-2-1-3-5-13)27-20(14)22-18(23)9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOWFPMCYMCJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.